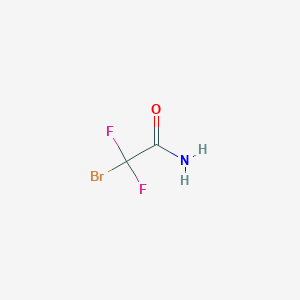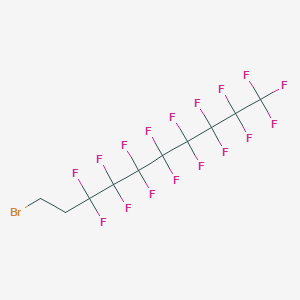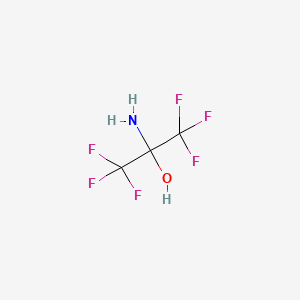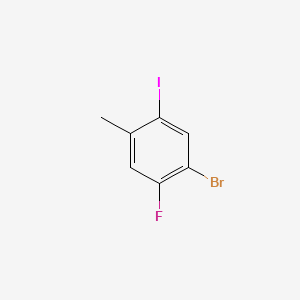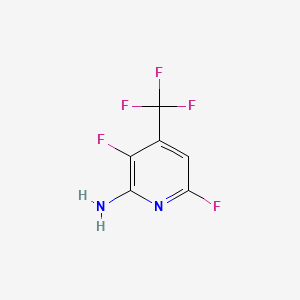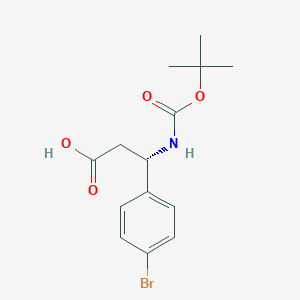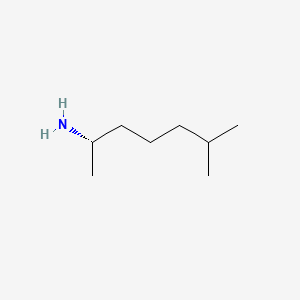
1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene is a chemical compound with the molecular formula C8H9BrClF3. It is characterized by the presence of a cyclohexene ring substituted with a bromo, chloro, and trifluoroethyl group. This compound is used in various chemical research applications due to its unique structure and reactivity .
Preparation Methods
The synthesis of 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene typically involves the reaction of cyclohexene with a halogenated trifluoroethyl compound under specific conditions. One common method includes the use of bromine and chlorine sources in the presence of a catalyst to facilitate the halogenation process. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can be oxidized or reduced to form different products.
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving the interaction of halogenated compounds with biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene involves its interaction with molecular targets through its halogenated groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved.
Comparison with Similar Compounds
1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene can be compared with other halogenated cyclohexene derivatives, such as:
- 1-(2-Bromo-1-fluoroethyl)cyclohex-1-ene
- 1-(2-Chloro-1-fluoroethyl)cyclohex-1-ene
- 1-(2-Bromo-1-chloroethyl)cyclohex-1-ene
These compounds share similar structures but differ in the specific halogen substituents, which can influence their reactivity and applications. The presence of trifluoromethyl groups in this compound makes it unique and potentially more reactive in certain chemical reactions .
Properties
IUPAC Name |
1-(2-bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClF3/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWHQTLVLTZNKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(C(F)(F)Br)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371225 |
Source


|
| Record name | 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231953-30-3 |
Source


|
| Record name | 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
